molecular formula C10H10OS B12566928 Benzofuran, 2-(ethylthio)- CAS No. 172366-93-7

Benzofuran, 2-(ethylthio)-

Cat. No.: B12566928
CAS No.: 172366-93-7
M. Wt: 178.25 g/mol
InChI Key: HOJVIYBXEORQHM-UHFFFAOYSA-N
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Description

Benzofuran, 2-(ethylthio)- is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The 2-(ethylthio) substitution indicates the presence of an ethylthio group (-SCH2CH3) attached to the second position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Benzofuran, 2-(ethylthio)-, can be achieved through various methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions. Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Additionally, the cyclization of o-hydroxybenzophenone can be employed to construct the benzofuran ring system .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to enhance yield and selectivity. For instance, copper-mediated and palladium-catalyzed coupling reactions have been utilized in the synthesis of complex benzofuran derivatives . These methods are advantageous due to their efficiency and ability to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2-(ethylthio)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzofuran derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of Benzofuran, 2-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in various biological processes . The ethylthio group may enhance the compound’s ability to interact with these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Benzofuran, 2-(ethylthio)- can be compared with other benzofuran derivatives to highlight its uniqueness:

The presence of the ethylthio group in Benzofuran, 2-(ethylthio)- may confer unique properties such as enhanced lipophilicity and improved interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

172366-93-7

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-ethylsulfanyl-1-benzofuran

InChI

InChI=1S/C10H10OS/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7H,2H2,1H3

InChI Key

HOJVIYBXEORQHM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=CC=CC=C2O1

Origin of Product

United States

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